(1S,2R)-1-Amino-1-[3,5-bis(trifluoromethyl)phenyl]propan-2-OL
Description
(1S,2R)-1-Amino-1-[3,5-bis(trifluoromethyl)phenyl]propan-2-OL is a chiral amino alcohol derivative featuring a propan-2-ol backbone substituted with an amino group at position 1 and a 3,5-bis(trifluoromethyl)phenyl group. The (1S,2R) stereochemistry is critical for its biological interactions, likely influencing binding affinity to enzymatic or receptor targets. The 3,5-bis(trifluoromethyl) substituent provides strong electron-withdrawing effects, enhancing metabolic stability and lipophilicity compared to non-fluorinated analogs. This compound is of interest in medicinal chemistry, particularly in the development of kinase inhibitors or neuroactive agents .
Properties
Molecular Formula |
C11H11F6NO |
|---|---|
Molecular Weight |
287.20 g/mol |
IUPAC Name |
(1S,2R)-1-amino-1-[3,5-bis(trifluoromethyl)phenyl]propan-2-ol |
InChI |
InChI=1S/C11H11F6NO/c1-5(19)9(18)6-2-7(10(12,13)14)4-8(3-6)11(15,16)17/h2-5,9,19H,18H2,1H3/t5-,9-/m1/s1 |
InChI Key |
BAQGPDKPCBVIPT-MLUIRONXSA-N |
Isomeric SMILES |
C[C@H]([C@H](C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)N)O |
Canonical SMILES |
CC(C(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)N)O |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Initial Steps
- The synthesis often begins with chiral amino alcohols such as (1S,2R)-1-amino-2-indanol or related chiral precursors.
- A key intermediate is l-(3,5-bis(trifluoromethyl)phenyl)ethan-1-one, which undergoes nucleophilic addition with the chiral amino alcohol under basic conditions.
Reaction Conditions
- The reaction mixture is typically prepared in 2-propanol solvent with stirring and degassing under vacuum to remove oxygen.
- Sodium hydroxide (5 M) is added to adjust the pH and promote the nucleophilic addition reaction.
- The mixture is aged at room temperature for 3-4 hours to ensure complete conversion of starting materials.
Workup and Purification
- After completion, the reaction mixture is poured into 1 N hydrochloric acid and extracted with heptane.
- The combined organic layers are washed with brine and treated with 1,4-diazabicyclo[2.2.2]octane (DABCO) to form a crystalline complex.
- The solution is concentrated under controlled conditions (e.g., vacuum at 30-35 °C) to remove solvents and impurities.
- The mixture is seeded with the desired diastereomer to induce crystallization, followed by cooling to 0 °C to precipitate the product.
- The crystalline product is filtered, washed with cold heptane, and dried to yield the DABCO complex with high enantiomeric excess (>99%) and yields around 70-76%.
Diastereomeric Resolution and Stereochemical Control
- Potassium tert-butoxide is added to the slurry at low temperatures (-10 to -12 °C) to facilitate conversion of undesired diastereomers to the desired (1S,2R) form.
- The mixture is aged for approximately 8.5 hours at temperatures between -12 and -7 °C.
- High-performance liquid chromatography (HPLC) analysis is used to monitor the diastereomeric purity.
- Acetic acid and sodium bicarbonate aqueous solutions are added to quench the reaction and adjust pH.
- The organic layer is separated, washed, concentrated, and cooled to form seedbeds for crystallization.
Hydrogenation and Final Purification
- The intermediate may undergo catalytic hydrogenation under mild hydrogen pressure (5 psi) at room temperature for several hours.
- The catalyst is filtered off, and the filtrates are concentrated by distillation.
- The final product is crystallized from solvents such as toluene or methyl-isobutyl ketone (MIBK) to achieve high purity.
Summary Table of Key Preparation Parameters
| Step | Conditions/Details | Outcome/Yield |
|---|---|---|
| Starting materials | (1S,2R)-1-amino-2-indanol, 3,5-bis(trifluoromethyl)phenyl ethanone | High stereoselectivity |
| Solvent | 2-propanol | Suitable for nucleophilic addition |
| Base | 5 M NaOH | pH adjustment, reaction promotion |
| Reaction time | 3-4 hours at RT | Complete conversion |
| Extraction solvent | Heptane | Efficient separation |
| Complexation agent | 1,4-diazabicyclo[2.2.2]octane (DABCO) | Formation of crystalline complex |
| Crystallization temperature | Seeded at 40 °C, cooled to 0 °C | High purity crystals |
| Diastereomeric resolution | Potassium tert-butoxide, -12 to -7 °C, 8.5 hours | Conversion to desired diastereomer |
| Hydrogenation | 5 psi H2, RT, 3 h | Removal of impurities |
| Final purification | Distillation, crystallization from toluene or MIBK | >70% yield, >99% e.e. |
Research Findings and Analytical Data
- The crystalline product exhibits a melting point around 134 °C.
- 13C NMR spectra confirm the structural integrity and substitution pattern.
- X-ray powder diffraction patterns identify the crystalline form and confirm stereochemistry.
- HPLC analysis is critical for monitoring enantiomeric excess and diastereomeric purity throughout the process.
- The process is scalable and adaptable, with variations in reagents and conditions possible depending on specific manufacturing requirements.
Chemical Reactions Analysis
Types of Reactions
(1S,2R)-1-Amino-1-[3,5-bis(trifluoromethyl)phenyl]propan-2-OL undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding ketones or aldehydes.
Reduction: Can be reduced to form amines or alcohols.
Substitution: Can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halides and nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may yield primary or secondary amines .
Scientific Research Applications
Pharmaceutical Development
The compound has shown potential as a pharmaceutical intermediate due to its biological activity. Its structure allows for interactions with various biological targets, making it a candidate for drug development in treating conditions such as cancer and neurodegenerative diseases.
Case Study : Research indicates that compounds with similar structures exhibit inhibitory effects on specific enzymes involved in tumor growth . Further studies are needed to evaluate the efficacy and safety of (1S,2R)-1-Amino-1-[3,5-bis(trifluoromethyl)phenyl]propan-2-OL in clinical settings.
Agrochemical Applications
The unique properties of this compound make it suitable for use in agrochemicals. Its trifluoromethyl groups enhance lipophilicity, which can improve the efficacy of pesticides and herbicides.
Case Study : A comparative study on the effectiveness of fluorinated agrochemicals demonstrated that compounds with trifluoromethyl substitutions have increased potency against certain pests . This suggests that this compound could be explored further for such applications.
Materials Science
In materials science, this compound can serve as a building block for synthesizing fluorinated polymers and coatings that exhibit enhanced chemical resistance and thermal stability.
| Application Area | Potential Benefits |
|---|---|
| Pharmaceuticals | Targeting cancer cells |
| Agrochemicals | Increased pesticide efficacy |
| Materials Science | Enhanced durability and resistance |
Mechanism of Action
The mechanism of action of (1S,2R)-1-Amino-1-[3,5-bis(trifluoromethyl)phenyl]propan-2-OL involves its interaction with specific molecular targets and pathways . For example, it is a key intermediate in the synthesis of aprepitant, a potent human neurokinin-1 (NK-1) receptor antagonist. The compound binds to the NK-1 receptor, blocking the action of substance P, a neuropeptide involved in pain and inflammation .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares key structural features and properties of the target compound with its analogs:
Key Differences and Implications
Substituent Effects: The 3,5-bis(trifluoromethyl)phenyl group in the target compound offers superior electron-withdrawing and hydrophobic properties compared to the 3-(tert-butyl)phenyl group in , which is bulkier but less electronegative.
Stereochemical Influence :
- The (1S,2R) configuration is conserved in the target compound and , but analogs like with (1S,2S) or (1R,2R) configurations exhibit distinct spatial orientations, impacting receptor binding.
Functional Group Variations: Urea/Thiourea Linkers: Compounds like and utilize urea or thiourea groups, enabling hydrogen bonding interactions critical for enzyme inhibition. In contrast, the target compound’s amino alcohol moiety may favor metal coordination or proton transfer mechanisms.
Molecular Weight and Bioavailability :
- The target compound’s lower molecular weight (~283 vs. 397–420 in ) suggests better membrane permeability and oral bioavailability, making it more suitable for therapeutic applications.
Biological Activity
(1S,2R)-1-Amino-1-[3,5-bis(trifluoromethyl)phenyl]propan-2-OL is a compound characterized by the presence of a trifluoromethyl group on a phenyl ring. This structural feature is known to enhance the biological activity of compounds, particularly in pharmacology. The compound has garnered attention for its potential antimicrobial properties and its role in drug discovery.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 287.20 g/mol. The presence of the trifluoromethyl groups significantly affects the compound's lipophilicity and overall biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₁F₆NO |
| Molecular Weight | 287.20 g/mol |
| CAS Number | 1270137-43-3 |
| Purity | >98% |
Antimicrobial Properties
Recent studies have highlighted the antimicrobial properties of compounds containing trifluoromethyl groups. For instance, a study on pyrazole derivatives with similar substitutions demonstrated significant antibacterial activity against various strains, including Methicillin-resistant Staphylococcus aureus (MRSA) with minimum inhibitory concentration (MIC) values as low as 2 µg/mL .
The structure-activity relationship (SAR) indicates that lipophilic substituents enhance antimicrobial efficacy. Compounds with hydrophobic characteristics showed improved activity against bacterial strains, suggesting that this compound may exhibit similar properties due to its trifluoromethyl groups .
Case Studies
- Antibacterial Efficacy : A comparative study involving various derivatives indicated that compounds with the trifluoromethyl group were more effective than traditional antibiotics like vancomycin against Gram-positive bacteria. The presence of additional alkyl groups on the phenyl ring further enhanced antibacterial activity .
- Mechanism of Action : The mechanism by which these compounds exert their effects may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways critical for bacterial survival. Further research is needed to elucidate the specific pathways affected by this compound.
Structure-Activity Relationship (SAR)
The SAR studies conducted on related compounds reveal that:
- Substituent Effects : The introduction of hydrophobic substituents increases potency. For example, alkyl substitutions on the aniline moiety led to enhanced antibacterial activity .
- Positioning of Trifluoromethyl Groups : The position of trifluoromethyl groups on the phenyl ring significantly impacts biological activity, with para-substituted compounds generally exhibiting higher potency compared to meta-substituted ones .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
